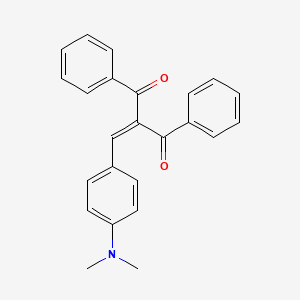
2-(4-(Dimethylamino)benzylidene)-1,3-diphenyl-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylene bridge and two phenylpropane-dione moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE involves its interaction with various molecular targets and pathways. The dimethylamino group and the aromatic rings play a crucial role in its binding to specific enzymes or receptors, leading to the modulation of biological activities. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-(Dimethylamino)benzyliden)hydrazincarbothioamid
- 4-((4-(Dimethylamino)benzyliden)amino)-1,2,4-triazol
- 2-(Dimethylamino)benzyliden-2-(methylsulfanyl)imidazolon .
Einzigartigkeit
2-(4-(Dimethylamino)benzyliden)-1,3-diphenyl-1,3-propandion zeichnet sich durch seine einzigartige Kombination aus einem Benzyliden-Molekül mit einer Dimethylaminogruppe und einem Propandion-Rückgrat aus. Diese strukturelle Anordnung verleiht ihm einzigartige chemische und physikalische Eigenschaften, die es für bestimmte Anwendungen in Forschung und Industrie wertvoll machen .
Eigenschaften
Molekularformel |
C24H21NO2 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-[[4-(dimethylamino)phenyl]methylidene]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C24H21NO2/c1-25(2)21-15-13-18(14-16-21)17-22(23(26)19-9-5-3-6-10-19)24(27)20-11-7-4-8-12-20/h3-17H,1-2H3 |
InChI-Schlüssel |
CLHVQOUENCCQKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















